(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylamide
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Overview
Description
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a cyano group, dichlorophenyl, and dimethylaminophenyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone is formed through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Addition of the Dichlorophenyl Group: The dichlorophenyl group is added through a Friedel-Crafts acylation reaction.
Incorporation of the Dimethylaminophenyl Group: The dimethylaminophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dimethylamino group can yield N-oxide derivatives, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its ability to modulate biological targets, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and versatility make it suitable for various applications, including the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the aromatic rings can participate in π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(methylamino)phenyl)acrylamide
- (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(ethylamino)phenyl)acrylamide
- (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(dimethylamino)phenyl)propionamide
Uniqueness
The uniqueness of (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylamide lies in its specific combination of functional groups The presence of both the cyano and dimethylamino groups provides a unique reactivity profile, making it distinct from similar compounds
Properties
IUPAC Name |
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O/c1-23(2)14-8-6-12(7-9-14)10-13(11-21)18(24)22-16-5-3-4-15(19)17(16)20/h3-10H,1-2H3,(H,22,24)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFYOGBGFBIOMJ-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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